![molecular formula C18H15NO5 B5534733 [5-(3,4-dimethylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5534733.png)
[5-(3,4-dimethylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid
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Overview
Description
The compound is a complex organic molecule that likely contains an isoindole group attached to an acetic acid moiety via an ether linkage . It’s worth noting that the description of such a compound would depend on its exact structure, which isn’t available.
Synthesis Analysis
While specific synthesis methods for this compound aren’t available, similar compounds are often synthesized via reactions involving hydrazonoyl halides and alkyl carbothioates .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without more specific information or a known structure, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on its exact structure and the conditions. For example, similar compounds have been involved in reactions with hydrazonoyl halides .Scientific Research Applications
Plant Growth Regulation
This compound has been identified as a synthetic auxin, a class of plant hormones that regulate growth and development . It can be used to:
Herbicide Formulation
Due to its auxin-like activity, this compound can be formulated as a selective herbicide . It can be used to:
Mechanism of Action
Target of Action
The primary targets of this compound are the Thyroid hormone receptor, alpha isoform 1 variant and Thyroid hormone receptor beta . These receptors are part of the nuclear receptor family and are key regulators of development, growth, and metabolism.
Biochemical Pathways
These genes play a crucial role in numerous biological processes, including development, growth, and metabolism .
Pharmacokinetics
The compound’s bioavailability, half-life, and route of elimination are critical factors that influence its pharmacological effect .
Result of Action
Given its targets, it is likely that the compound influences the expression of thyroid hormone-responsive genes, thereby affecting various biological processes .
Safety and Hazards
properties
IUPAC Name |
2-[5-(3,4-dimethylphenoxy)-1,3-dioxoisoindol-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-10-3-4-12(7-11(10)2)24-13-5-6-14-15(8-13)18(23)19(17(14)22)9-16(20)21/h3-8H,9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJWOEFWPVYIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3,4-Dimethylphenoxy)-1,3-dioxoisoindol-2-yl]acetic acid |
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